

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Cat. No.:	B1291668

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

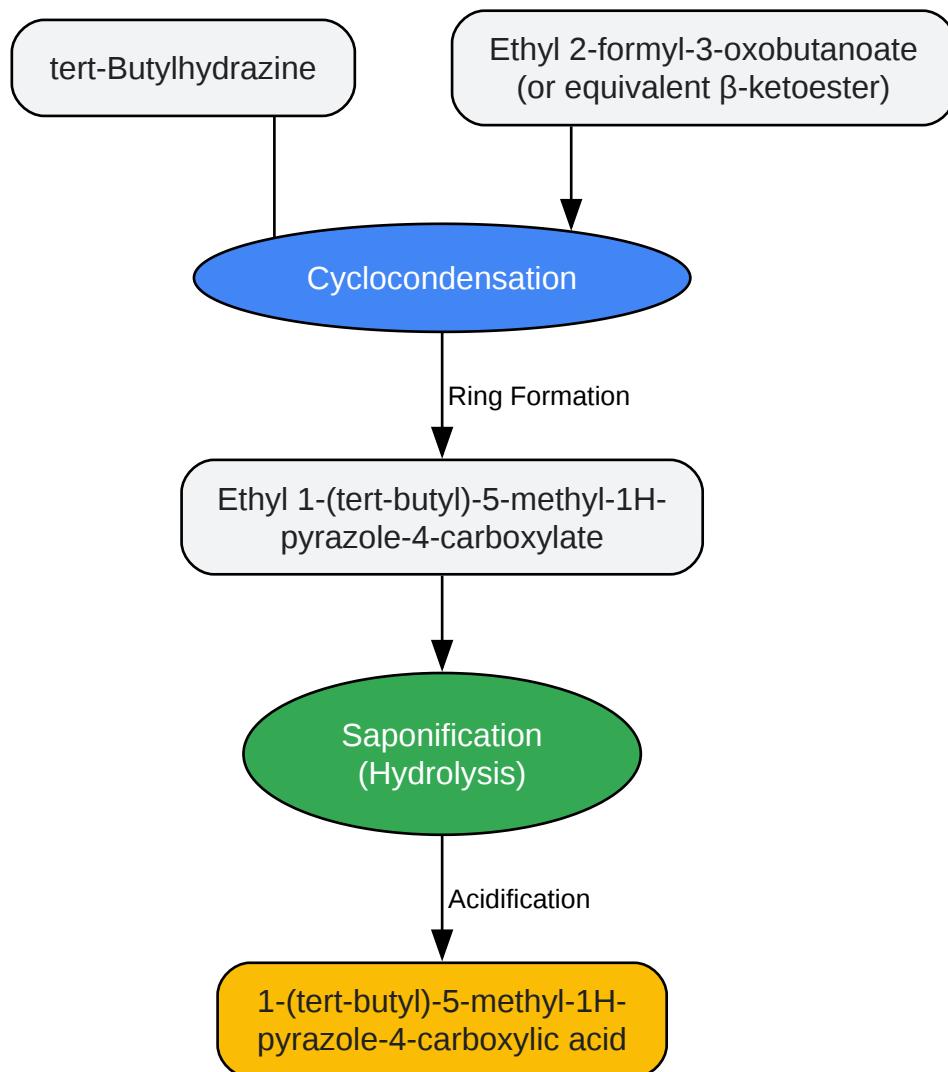
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.^{[1][2][3][4]} These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[1][3]} The structural versatility of the pyrazole scaffold allows for the synthesis of diverse derivatives with varied pharmacological profiles.^[4] This technical guide provides a comprehensive overview of **1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid**, including its chemical properties, synthesis, and potential applications.

Chemical Identity

Identifier	Value
CAS Number	288251-51-4 [5]
IUPAC Name	1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid [5]
Molecular Formula	C9H14N2O2 [5]
Molecular Weight	182.22 g/mol [5]
SMILES	CC1=C(C(=O)O)C=NN1C(C)(C)C [5]

Physicochemical Properties

Property	Value
Purity	≥95% (typical) [5]
MDL Number	MFCD11810587 [5]


Further physicochemical data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acids generally involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[\[2\]](#)[\[3\]](#) While a specific, detailed protocol for the synthesis of **1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid** is not readily available in the cited literature, a general synthetic workflow can be inferred from established methods for analogous pyrazole derivatives.

General Synthetic Workflow

A plausible synthetic route would involve the reaction of a tert-butylhydrazine with a derivative of acetoacetic acid. The logical flow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

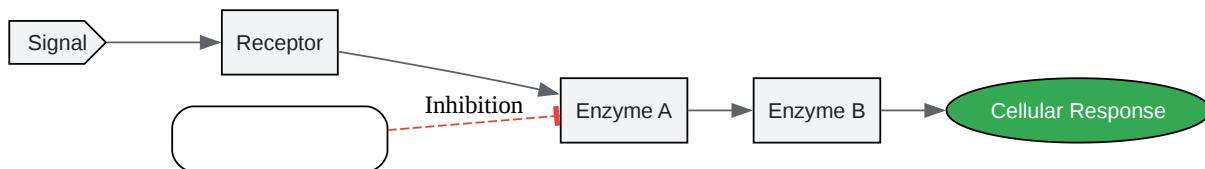
Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Saponification of a Pyrazole Ester (General Example)

This protocol is a generalized procedure for the hydrolysis of a pyrazole ethyl ester to the corresponding carboxylic acid, a key final step in the proposed synthesis.^{[6][7]}

- Dissolution: In a round-bottom flask, dissolve the pyrazole ethyl ester (1.0 equivalent) in ethanol.

- Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0 equivalents).[6][7]
- Heating: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-12 hours.[6]
- Work-up:
 - Allow the mixture to cool to room temperature.
 - Reduce the solvent volume under reduced pressure using a rotary evaporator.
 - Cool the remaining aqueous solution in an ice bath.[6]
 - Carefully acidify the solution to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]
- Isolation:
 - Collect the solid product by vacuum filtration.
 - Wash the collected solid with cold water to remove any inorganic salts.[6]
 - Dry the product under a vacuum to yield the final carboxylic acid.


Biological and Pharmacological Context

While specific biological activities for **1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid** are not detailed in the provided search results, the broader class of pyrazole carboxylic acid derivatives is known for a variety of pharmacological effects.[1][3][8] These compounds are recognized as important scaffolds in drug discovery.[1][4][9]

Potential Signaling Pathway Interactions

Given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. For instance, some pyrazole

compounds are known to be enzyme inhibitors.[10] The general role of such inhibitors in a signaling pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a signaling pathway by a pyrazole derivative.

Applications in Research and Drug Development

Pyrazole derivatives serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12] The carboxylic acid functional group provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Their applications span across pharmaceuticals, agrochemicals, and materials science.[10]

Conclusion

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, identified by CAS number 288251-51-4, is a member of a pharmacologically significant class of compounds. While specific data on its biological activity and experimental protocols are sparse, its structure suggests potential as a valuable intermediate in the synthesis of novel chemical entities for drug discovery and other applications. The general methodologies for the synthesis and modification of pyrazole carboxylic acids are well-established, providing a solid foundation for future research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid 95% | CAS: 288251-51-4 | AChemBlock [achemblock.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291668#1-tert-butyl-5-methyl-1h-pyrazole-4-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com